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Abstract
Foretinib (GSK1363089, also known as XL880) is a potent, orally bioavailable small-molecule

inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting the mesenchymal-

epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).

[1][2] Developed by Exelixis and GlaxoSmithKline, Foretinib has been investigated in

numerous preclinical and clinical studies for its potential as a cancer therapeutic.[1][2] This

technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical

and clinical development of Foretinib, with a focus on quantitative data, detailed experimental

protocols, and visualization of key signaling pathways. While showing promise in early trials, its

development appears to have been discontinued.[2]

Introduction: The Rationale for Targeting c-Met and
VEGFR-2
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,

hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell

proliferation, survival, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met axis is

implicated in the pathogenesis and progression of numerous human cancers.[3] Similarly,

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis.[3] The dual inhibition of both c-Met and VEGFR-2
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signaling pathways presents a compelling therapeutic strategy to simultaneously target tumor

cell proliferation and the tumor microenvironment. Foretinib was designed to achieve this dual

inhibition.

Discovery and Chemical Synthesis
Foretinib was discovered by Exelixis as a potent inhibitor of c-Met and VEGFR-2.[2] The

chemical synthesis of Foretinib and its analogs has been a subject of medicinal chemistry

studies aimed at optimizing its potency and pharmacokinetic properties. While specific, detailed

synthetic routes are often proprietary, the general synthesis involves the construction of the

core quinoline scaffold followed by the addition of the substituted phenoxy and cyclopropane-

1,1-dicarboxamide moieties.[5]

Structure-Activity Relationship (SAR)
The molecular architecture of Foretinib features a central quinoline core.[5] The methoxy and

morpholin-propoxy substitutions on the quinoline ring are crucial for its activity. The fluorinated

phenyl groups and the cyclopropane-1,1-dicarboxamide linker play a significant role in binding

to the ATP-binding pockets of c-Met and VEGFR-2.[5] Computational modeling and SAR

studies of Foretinib and related compounds have provided insights into the key structural

features required for potent and selective inhibition of these kinases.

Mechanism of Action
Foretinib is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR-2.[4] By

binding to the ATP-binding pocket of these receptors, Foretinib prevents their

autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of c-Met Signaling
Activation of c-Met by HGF leads to the recruitment and phosphorylation of downstream

signaling molecules, including Gab1, GRB2, and PI3K, which in turn activate the PI3K/AKT and

MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and motility.

Foretinib effectively blocks HGF-induced c-Met phosphorylation and downstream signaling.

Inhibition of VEGFR-2 Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://en.wikipedia.org/wiki/Foretinib
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.smolecule.com/products/s548153
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.smolecule.com/products/s548153
https://www.smolecule.com/products/s548153
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38367674/
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading

to the activation of several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-

Akt pathways. These pathways are essential for endothelial cell proliferation, migration, and

survival, all critical steps in angiogenesis. Foretinib inhibits VEGF-induced VEGFR-2

phosphorylation and downstream signaling, thereby impeding the formation of new blood

vessels that supply tumors.

Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways targeted by Foretinib.
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Caption: c-Met Signaling Pathway and Inhibition by Foretinib.
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Caption: VEGFR-2 Signaling Pathway and Inhibition by Foretinib.

Preclinical Development
Foretinib has demonstrated significant anti-tumor activity in a wide range of preclinical cancer

models.

In Vitro Efficacy
Foretinib has shown potent inhibitory activity against c-Met and VEGFR-2 in enzymatic assays

and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Paramete
r

c-Met
VEGFR-2
(KDR)

Cell Line
Assay
Type

Result
Referenc
e

IC50 0.4 nM 0.9 nM -
Kinase

Assay
- [6]

IC50 3 nM 7 nM -
Kinase

Assay
- [7]

Cell

Viability
- -

Gastric

Cancer

Cell Lines

MTT Assay
Inhibition

observed
[8]

Cell

Viability
- -

Ovarian

Cancer

Cell Lines

MTT Assay
Inhibition

observed
[9]

Apoptosis - -

Ovarian

Cancer

Cell Lines

FACS,

PARP

cleavage

Induction

of

apoptosis

[9]

Cell Cycle - -

Ovarian

Cancer

Cell Lines

FACS
G2/M

arrest
[9]

In Vivo Efficacy
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In vivo studies using xenograft models have shown that oral administration of Foretinib leads

to significant tumor growth inhibition and regression.

Cancer Model Dosing Schedule
Tumor Growth
Inhibition

Reference

Ovarian Cancer

Xenograft (SKOV3ip1)
30 mg/kg, oral, daily

86% inhibition of

tumor weight
[9]

Ovarian Cancer

Xenograft (HeyA8)
30 mg/kg, oral, daily

71% inhibition of

tumor weight
[9]

Gastric Cancer

Xenograft (MKN-45)

6 or 10 mg/kg, oral,

daily for 21 days
Significant inhibition [9]

Triple-Negative Breast

Cancer Xenograft

(MDA-MB-231)

15 or 50 mg/kg/day,

oral, for 18 days

Dose-dependent

inhibition
[3]

Clinical Development
Foretinib has been evaluated in several Phase I and Phase II clinical trials across various solid

tumors.

Phase I Studies
Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile,

and pharmacokinetics of Foretinib. In a first-in-human study, the MTD was determined to be

240 mg administered orally for 5 consecutive days every 14 days.[6] Dose-limiting toxicities

included elevations in aspartate aminotransferase and lipase.[6]

Phase II Studies
Phase II trials have evaluated the efficacy of Foretinib in different cancer types.
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Trial Identifier Cancer Type
Dosing
Schedule

Key Findings Reference

NCT00725712
Metastatic

Gastric Cancer

240 mg/day for 5

days every 2

weeks OR 80

mg/day

continuous

Limited single-

agent activity.

Stable disease

was the best

response.

[10]

-

Recurrent/Metast

atic Head and

Neck Squamous

Cell Carcinoma

240 mg for 5

days every 14

days

Modest activity,

with stable

disease being

the best

response.

[7]

-
Papillary Renal

Cell Carcinoma
-

Showed anti-

tumor activity.
[11]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

development of Foretinib.

Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Foretinib against c-Met and VEGFR-2

kinases.

Protocol:

Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate

and ATP in a kinase reaction buffer.

Foretinib at various concentrations is added to the reaction mixture.

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).

The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™

Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in
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an ELISA-based format.[12][13][14]

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay
Objective: To assess the effect of Foretinib on the proliferation and viability of cancer cells.

Protocol:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with various concentrations of Foretinib or vehicle control for a specified

duration (e.g., 72 hours).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each

well and incubated for 2-4 hours at 37°C.

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the vehicle-treated control.[15][16][17]

Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of Foretinib.

Protocol:

Human cancer cells (e.g., 1-10 x 106 cells) are subcutaneously or orthotopically implanted

into immunocompromised mice (e.g., nude or SCID mice).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

Mice are randomized into treatment and control groups.
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Foretinib is administered orally at specified doses and schedules. The control group

receives the vehicle.

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x

width2)/2).

Body weight and general health of the mice are monitored throughout the study.

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be

used for further analysis (e.g., immunohistochemistry, western blotting).[10][18][19][20]

Logical Workflow of Foretinib Development
The following diagram illustrates the general workflow of the discovery and development

process of Foretinib.
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Caption: A Generalized Workflow for the Discovery and Development of Foretinib.
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Conclusion
Foretinib is a potent dual inhibitor of c-Met and VEGFR-2 that has demonstrated significant

anti-tumor activity in a variety of preclinical models. Its mechanism of action, targeting both

tumor cell proliferation and angiogenesis, provides a strong rationale for its clinical

investigation. While early-phase clinical trials have shown some evidence of activity, particularly

in certain cancer types like papillary renal cell carcinoma, its development has faced

challenges, and as of late 2015, it appears to have been discontinued.[2] Nevertheless, the

story of Foretinib's discovery and development provides valuable insights for researchers and

drug development professionals in the field of oncology, highlighting the complexities of

translating promising preclinical findings into successful clinical therapies. The comprehensive

data and methodologies presented in this technical guide serve as a valuable resource for the

scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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